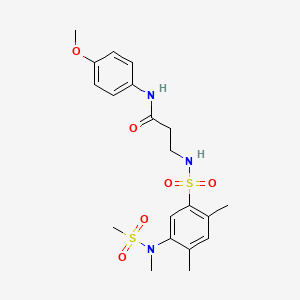
(2S)-2-(1-Methylcyclohexyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(1-Methylcyclohexyl)propan-1-amine: is a chiral amine compound with a cyclohexyl ring substituted with a methyl group and an amine group attached to a propan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1-Methylcyclohexyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexyl ring, which can be achieved through cyclization reactions.
Substitution: A methyl group is introduced to the cyclohexyl ring using alkylation reactions.
Amine Introduction: The propan-1-amine backbone is then attached to the substituted cyclohexyl ring through amination reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Common industrial techniques include:
Catalytic Hydrogenation: This method is used to reduce intermediates and introduce the amine group.
Distillation and Crystallization: These purification techniques are employed to isolate and purify the final compound.
化学反応の分析
Types of Reactions: (2S)-2-(1-Methylcyclohexyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted amines and derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which can be useful in drug development.
Biochemical Pathways: It is used to investigate biochemical pathways and mechanisms in living organisms.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic effects, including its use as an active pharmaceutical ingredient (API) in drug formulations.
Drug Delivery: It is used in the development of drug delivery systems to improve the bioavailability and efficacy of medications.
Industry:
Materials Science: The compound is utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Agrochemicals: It is used in the formulation of agrochemicals to enhance crop protection and yield.
作用機序
The mechanism of action of (2S)-2-(1-Methylcyclohexyl)propan-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
(2S)-2-(Cyclohexyl)propan-1-amine: Lacks the methyl group on the cyclohexyl ring.
(2S)-2-(1-Ethylcyclohexyl)propan-1-amine: Contains an ethyl group instead of a methyl group on the cyclohexyl ring.
(2S)-2-(1-Methylcyclopentyl)propan-1-amine: Features a cyclopentyl ring instead of a cyclohexyl ring.
Uniqueness:
Structural Differences: The presence of the methyl group on the cyclohexyl ring in (2S)-2-(1-Methylcyclohexyl)propan-1-amine distinguishes it from other similar compounds, affecting its chemical reactivity and biological activity.
Chirality: The specific stereochemistry (2S) of the compound contributes to its unique interactions with molecular targets, influencing its efficacy and selectivity in various applications.
特性
IUPAC Name |
(2S)-2-(1-methylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)10(2)6-4-3-5-7-10/h9H,3-8,11H2,1-2H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHCEVBLBKJPNZ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1(CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2682936.png)


![3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2682941.png)
![Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate](/img/structure/B2682943.png)


![4,7-dibromo-1H-benzo[d]imidazole](/img/structure/B2682952.png)



![6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid](/img/structure/B2682956.png)


